molecular formula C8H17BrO B13173094 1-Bromo-5-methoxy-2,2-dimethylpentane

1-Bromo-5-methoxy-2,2-dimethylpentane

Cat. No.: B13173094
M. Wt: 209.12 g/mol
InChI Key: MDMDTYHMEJQJOC-UHFFFAOYSA-N
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Description

1-Bromo-5-methoxy-2,2-dimethylpentane is an organic compound with the molecular formula C8H17BrO. It is a brominated ether, characterized by the presence of a bromine atom, a methoxy group, and a dimethylpentane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-methoxy-2,2-dimethylpentane can be synthesized through several methods. One common approach involves the bromination of 5-methoxy-2,2-dimethylpentane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-methoxy-2,2-dimethylpentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Formation of 5-methoxy-2,2-dimethylpentanol or 5-methoxy-2,2-dimethylpentylamine.

    Oxidation: Formation of 5-methoxy-2,2-dimethylpentanal or 5-methoxy-2,2-dimethylpentanoic acid.

    Reduction: Formation of 5-methoxy-2,2-dimethylpentane.

Scientific Research Applications

1-Bromo-5-methoxy-2,2-dimethylpentane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated ethers.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Bromo-5-methoxy-2,2-dimethylpentane involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can participate in oxidation-reduction reactions, influencing the compound’s reactivity and stability. Molecular targets and pathways include interactions with enzymes and proteins that can catalyze or inhibit specific biochemical reactions.

Comparison with Similar Compounds

    1-Bromo-2,2-dimethylpentane: Lacks the methoxy group, resulting in different reactivity and applications.

    5-Methoxy-2,2-dimethylpentane:

    1-Bromo-5-methoxyhexane: Has a longer carbon chain, influencing its physical properties and reactivity.

Uniqueness: 1-Bromo-5-methoxy-2,2-dimethylpentane is unique due to the combination of a bromine atom and a methoxy group on a dimethylpentane backbone. This structural arrangement imparts distinct reactivity patterns and makes it a valuable compound in various chemical and industrial applications.

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

1-bromo-5-methoxy-2,2-dimethylpentane

InChI

InChI=1S/C8H17BrO/c1-8(2,7-9)5-4-6-10-3/h4-7H2,1-3H3

InChI Key

MDMDTYHMEJQJOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCOC)CBr

Origin of Product

United States

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